2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide features a structurally complex acetamide backbone with a sulfanyl-linked imidazole core. Key substituents include:
- A hydroxymethyl group at position 5 of the imidazole ring, enhancing hydrophilicity.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12(2)20-16(24)9-22-14(10-23)8-19-18(22)27-11-17(25)21-13-4-6-15(26-3)7-5-13/h4-8,12,23H,9-11H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBKCVJGVWETHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfanyl Group: This step may involve the nucleophilic substitution of a halogenated imidazole derivative with a thiol compound.
Attachment of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions, such as the Mannich reaction.
Formation of the Carbamoyl Group: This step might involve the reaction of an amine with isocyanate or carbamoyl chloride.
Attachment of the Methoxyphenyl Group: This can be achieved through nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit significant antibacterial activity. The mechanism may involve interference with bacterial enzymes or cell wall synthesis.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This Compound | Antibacterial | TBD |
| Metronidazole | Antimicrobial | 0.5 |
| Tinidazole | Antimicrobial | 0.3 |
- Anticancer Activity : In vitro studies have shown that this compound may inhibit cancer cell proliferation, potentially through apoptosis or cell cycle arrest mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This Compound | MCF-7 (Breast Cancer) | TBD | Apoptosis |
| Compound A | MCF-7 | 15 | Cell Cycle Arrest |
| Compound B | T47D (Breast Cancer) | 10 | Apoptosis |
Biochemical Research
The compound's imidazole ring allows it to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzyme activity, making it a candidate for further exploration in drug design.
Material Science
Due to its unique chemical structure, this compound may also find applications in the development of new materials, particularly in creating functional polymers or coatings that require specific chemical interactions.
Case Studies and Research Findings
Case Study: Anticancer Evaluation
In a study evaluating the anticancer effects of various imidazole derivatives, it was found that derivatives similar to this compound showed promising results against breast cancer cell lines. The proposed mechanisms include:
- Interaction with specific molecular targets involved in cell signaling pathways.
- Induction of apoptosis through modulation of protein interactions within the cell.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Key Structural Features Across Analogs
The following compounds share core sulfanyl-acetamide or imidazole motifs but differ in substituents and heterocyclic systems:
Substituent-Driven Properties
- Electron-Withdrawing vs. In contrast, the 4-chlorophenyl group in increases lipophilicity but may reduce solubility. The hydroxymethyl group in the target compound enhances hydrophilicity compared to the benzenesulfonyl group in , which adds steric hindrance and metabolic resistance.
- Synthesis Pathways: Analog was synthesized via nucleophilic substitution between a thiol-containing imidazole and 2-chloro-N-(thiazol-2-yl)acetamide using K₂CO₃ as a base . The target compound likely follows a similar route, substituting the chloroacetamide with a propan-2-yl carbamoyl methyl variant.
Biological Activity
The compound 2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant biological activity. This article explores its biological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 376.5 g/mol. The structure features an imidazole ring, a methoxyphenyl group, and various functional groups that contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3S |
| Molecular Weight | 376.5 g/mol |
| Functional Groups | Imidazole, Acetamide, Methoxyphenyl |
Antimicrobial Properties
Recent studies have indicated that compounds similar to the imidazole scaffold exhibit promising antimicrobial activity. For instance, N-substituted aryl compounds have shown moderate to good antibacterial effects against various pathogens including Salmonella enterica and Pseudomonas aeruginosa . The specific compound has not been extensively tested in isolation, but its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
Cytotoxicity and Safety
While some imidazole derivatives have demonstrated strong antibacterial properties, they often come with cytotoxicity concerns. For example, certain N1-substituted compounds were found to be toxic against various eukaryotic cell lines . However, modifications at the N1 and 2N positions have resulted in compounds that retain antibacterial activity while being non-toxic to eukaryotic cells . This indicates a potential for developing safer therapeutic agents.
Urease Inhibition
Compounds related to acetamides have been evaluated for urease inhibition, which is crucial in treating conditions like urease-related infections. Some derivatives showed significant activity in inhibiting urease compared to standard treatments . This suggests that the compound may hold similar potential for urease inhibition.
Study 1: Antibacterial Activity Assessment
In a study assessing the antibacterial properties of various imidazole derivatives, compounds exhibiting modifications similar to those present in our compound were tested against bacterial biofilms. Results indicated that certain derivatives significantly inhibited biofilm formation by both Gram-negative and Gram-positive bacteria . This underscores the importance of structural modifications in enhancing biological efficacy.
Study 2: Cytotoxicity Evaluation
A comparative study on the cytotoxic effects of N-substituted imidazoles revealed that while some compounds were highly effective against bacteria, they also exhibited toxicity towards mammalian cell lines. Conversely, derivatives with specific substitutions showed no adverse effects on cell viability while maintaining antibacterial properties .
Synthesis and Production
The synthesis of This compound involves multiple steps including the formation of the imidazole ring and subsequent functionalization. Common methods include:
- Formation of the Imidazole Ring : Utilizing precursors such as 5-(hydroxymethyl)furan-2-carbaldehyde.
- Functionalization : Adding substituents at various positions to enhance biological activity.
- Purification : Techniques like HPLC are employed to ensure high purity levels suitable for research applications .
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Formation of imidazole ring |
| Step 2 | Addition of functional groups |
| Step 3 | Purification via HPLC |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodology:
- Step 1: Imidazole ring formation via cyclization of precursors (e.g., glyoxal derivatives and amines) under acidic/basic conditions .
- Step 2: Sulfanyl-acetamide linkage using thiol-alkylation reactions, with controlled pH (7–9) and temperature (60–80°C) to minimize side reactions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Key Parameters:
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize stoichiometry of hydroxymethyl and carbamoyl groups to avoid overfunctionalization .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Techniques:
- 1H/13C NMR: Assign peaks for imidazole protons (δ 7.2–8.0 ppm), acetamide carbonyl (δ 170–175 ppm), and methoxyphenyl groups (δ 3.7–3.9 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of sulfanyl group at m/z ~90) .
- Infrared Spectroscopy (IR): Identify C=O stretches (1650–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
- Purity Assessment:
- HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% purity threshold .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays:
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Controls:
- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach:
- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., topoisomerase II) or receptors (e.g., GPCRs) .
- MD Simulations: Analyze stability of ligand-target complexes (GROMACS, 100 ns trajectories) .
- Validation:
- Compare predicted binding affinities with experimental IC50 values from enzymatic assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example: Discrepancies in antimicrobial potency may arise from:
- Strain Variability: Test across clinical vs. lab-adapted strains .
- Solubility Issues: Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Statistical Analysis:
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of inter-study differences .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Modifications:
- Core Structure: Vary substituents on the imidazole ring (e.g., replace hydroxymethyl with halogens) .
- Side Chains: Modify the propan-2-yl carbamoyl group to explore steric/electronic effects .
- Data Correlation:
- Use multivariate regression to link substituent properties (Hammett σ, logP) to bioactivity .
Q. How can reaction fundamentals guide scalable synthesis for preclinical studies?
- Key Considerations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
